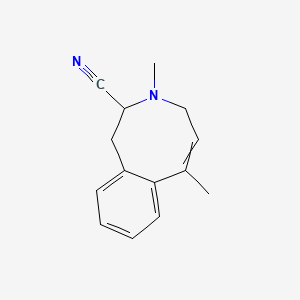
3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile is a complex organic compound belonging to the benzazocine family. This compound is characterized by its unique structural framework, which includes a benzene ring fused to an azocine ring, with additional methyl and nitrile substituents. The compound’s distinct structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through the Beckmann rearrangement of oximes, followed by hydrolysis and esterification steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydro-3-benzazocine-2-carbonitrile: Lacks the dimethyl substituents, resulting in different chemical properties.
3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one: Contains a furan ring instead of an azocine ring, leading to distinct reactivity and applications.
Uniqueness: 3,6-Dimethyl-1,2,3,4-tetrahydro-3-benzazocine-2-carbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both methyl and nitrile groups enhances its versatility in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
86254-44-6 |
|---|---|
Formule moléculaire |
C14H16N2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
3,6-dimethyl-2,4-dihydro-1H-3-benzazocine-2-carbonitrile |
InChI |
InChI=1S/C14H16N2/c1-11-7-8-16(2)13(10-15)9-12-5-3-4-6-14(11)12/h3-7,13H,8-9H2,1-2H3 |
Clé InChI |
SYEOCIJUQRDNAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCN(C(CC2=CC=CC=C12)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4aS,6R,7R,8R,8aS)-2-acetamido-8a-acetyl-6,7-dihydroxy-6-methyl-4-oxo-4a,5,7,8-tetrahydro-3H-quinazolin-8-yl] acetate](/img/structure/B14404750.png)





![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14404777.png)
![3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene](/img/structure/B14404779.png)






